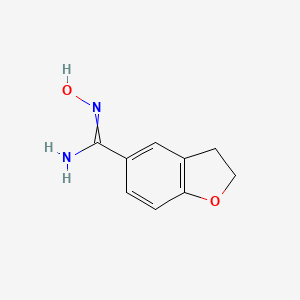

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

Description

Properties

CAS No. |

306936-07-2 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide |

InChI |

InChI=1S/C9H10N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2,(H2,10,11) |

InChI Key |

KGLRLCNFJVSMCI-UHFFFAOYSA-N |

SMILES |

C1COC2=C1C=C(C=C2)C(=NO)N |

Isomeric SMILES |

C1COC2=C1C=C(C=C2)/C(=N\O)/N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide typically involves the reaction of 2,3-dihydrobenzofuran-5-carboxaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide derivative.

Industrial Production Methods: While specific industrial production methods for N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, solvent, and catalyst to enhance yield and purity.

Types of Reactions:

Oxidation: N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Hydroxamic Acids and Ureido Derivatives

The target compound shares functional similarities with hydroxamic acids (N-hydroxyamides) and ureido derivatives synthesized in prior studies. Key structural and functional comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Groups: The target compound’s N-hydroxycarboximidamide group is structurally analogous to the hydroxamic acid moiety in compounds 6–11, which are known for metal-chelating properties and antioxidant activity . Ureido derivatives (e.g., compounds 4–5) lack the N-hydroxy group but share carbamoyl features, often serving as synthetic intermediates rather than bioactive agents .

Biological Activity: Hydroxamic acids (e.g., Compounds 6–10) exhibit antioxidant properties in DPPH and β-carotene assays due to radical scavenging capabilities .

Research Findings and Limitations

- Antioxidant Activity : Compounds 6–11 demonstrated significant radical scavenging in DPPH assays (IC₅₀ values ranging from 12–45 μM) and β-carotene oxidation inhibition (60–85% at 100 μM) . The target compound’s absence from these studies precludes direct activity comparisons.

Biological Activity

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 178.19 g/mol. The compound features a benzofuran core with hydroxyl and carboximidamide functional groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups may enhance the compound's ability to interact with various biological targets, making it a candidate for therapeutic applications in antimicrobial and anticancer domains .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown that derivatives of benzofuran compounds can demonstrate broad-spectrum antimicrobial activity. For instance, related compounds have reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . The mechanism underlying this activity may involve the inhibition of key enzymes or pathways critical for microbial growth.

Anticancer Activity

The compound also shows potential as an anticancer agent . It is believed to inhibit cell growth by targeting specific cellular pathways involved in cancer proliferation. Research has identified that similar benzofuran derivatives can act on enzymes such as tankyrases, which are implicated in cancer cell survival and proliferation . In vitro studies have demonstrated that certain derivatives exhibit significant anti-proliferative effects on cancer cell lines, suggesting that this compound may have a comparable mechanism of action .

The mechanism of action for this compound likely involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit enzymes essential for cell division and growth.

- Interaction with Biomolecules : Its structural features allow it to interact with various biomolecules, potentially leading to significant therapeutic effects.

Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : Initial reactions focus on constructing the benzofuran structure.

- Introduction of Functional Groups : Hydroxylamine and carboximidamide groups are added through specific chemical reactions.

- Optimization of Conditions : Reaction parameters such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

Q & A

Q. What are the recommended synthetic routes for N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide?

Methodological Answer: Synthesis typically involves condensation reactions between benzofuran derivatives and hydroxylamine intermediates. For example, analogous compounds (e.g., hydroxamic acids) are synthesized via reaction of carboximidoyl chlorides with sodium azide under controlled pH and temperature conditions . Key steps include:

- Purification via column chromatography using silica gel.

- Characterization using -NMR and -NMR to confirm the hydroxyimidamide functional group.

- Yield optimization by varying solvents (e.g., DMF or THF) and reaction times.

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) at low temperatures (100 K) to minimize thermal motion. Structural refinement uses SHELX software (e.g., SHELXL for small-molecule refinement), which employs least-squares methods to optimize atomic coordinates and displacement parameters . Key metrics:

- R-factor : < 0.05 for high-quality data.

- CCDC deposition : Required for reproducibility.

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Based on structurally similar benzofuran derivatives:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .

- Emergency measures : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess interactions with biological targets (e.g., enzymes). For hydroxamic acid analogs, key parameters include:

- Binding affinity : Calculated ΔG values (< -7 kcal/mol suggest strong binding).

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions of the molecule.

- Validation via in vitro assays (e.g., DPPH radical scavenging for antioxidants) .

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Strategies:

- Differential Scanning Calorimetry (DSC) : Confirm melting points and detect polymorphs.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (> 98% for reliable data).

- Solubility studies : Use standardized buffers (e.g., PBS pH 7.4) and shake-flask methods.

Q. What experimental design is optimal for evaluating its pharmacokinetic properties?

Methodological Answer:

- In vitro metabolic stability : Use liver microsomes (human/rat) with LC-MS/MS to measure half-life.

- Caco-2 cell assays : Assess intestinal permeability.

- Plasma protein binding : Equilibrium dialysis followed by LC-MS quantification. Reference protocols from hydroxamic acid studies for comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.